![molecular formula C19H21ClN2O6S B7795960 Carbamic acid, N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-, ethyl ester](/img/structure/B7795960.png)
Carbamic acid, N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-, ethyl ester
Overview
Description
Chemical Structure and Properties The compound Carbamic acid, N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-, ethyl ester (molecular formula C₁₉H₂₁ClN₂O₆S, average mass 440.89 g/mol) is a sulfonylurea derivative. It features:
- A 5-chloro-2-methoxybenzoyl moiety linked via an ethylamino group.
- A phenylsulfonylcarbamate core with an ethyl ester functional group.
Its methyl ester analog (C₁₈H₁₉ClN₂O₆S, mass 426.87 g/mol) is explicitly noted as an impurity in glyburide synthesis, suggesting similar reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-, ethyl ester typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with ethyl chloroformate to form the corresponding ester. This ester is then reacted with 4-aminophenethylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
Pharmaceutical Applications
1.1 Impurity in Drug Synthesis
The primary application of this compound is as an impurity in the synthesis of Glyburide, a second-generation sulfonylurea used for managing type 2 diabetes mellitus. Glyburide works by stimulating insulin secretion from pancreatic beta cells, thus lowering blood glucose levels. The presence of this carbamic acid derivative is critical for quality control and understanding the synthesis pathway of Glyburide .
1.2 Medicinal Chemistry Research
Research involving this compound can provide insights into the structural activity relationship (SAR) of sulfonylureas. By studying various derivatives, researchers can optimize the efficacy and reduce side effects associated with glycemic control medications .
Chemical Properties and Structure
The chemical formula for Carbamic acid, N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-, ethyl ester is . Its structure includes a sulfonamide group which is essential for its biological activity. Understanding these properties allows researchers to predict behavior in biological systems and interactions with other compounds .
Toxicological Studies
3.1 Hazard Assessment
Toxicological evaluations are crucial for assessing the safety profile of this compound. Various studies categorize it under different hazard levels based on its chemical structure and potential biological interactions. The implications of such assessments are vital for regulatory compliance and safe handling in laboratory settings .
Case Studies
4.1 Synthesis Pathway Analysis
A notable case study involves analyzing the synthesis pathway of Glyburide where this compound serves as a significant intermediate. Researchers have documented the transformation processes that lead to the formation of Glyburide, emphasizing the importance of controlling impurities like this carbamic acid derivative to ensure drug safety and efficacy .
4.2 Structure-Activity Relationship Studies
Another case study focuses on modifying the structure of similar carbamic acids to enhance their pharmacological profiles. By altering substituents on the phenyl ring or modifying the sulfonamide group, researchers have been able to identify compounds with improved potency and reduced side effects compared to Glyburide .
Future Directions in Research
Future research may focus on:
- Synthetic Modifications: Exploring new synthetic routes to generate novel derivatives that could lead to more effective antidiabetic agents.
- Biological Activity Profiling: Investigating how modifications affect biological activity and toxicity.
- Regulatory Frameworks: Developing comprehensive guidelines for evaluating impurities in pharmaceuticals, particularly focusing on compounds like this carbamic acid derivative.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group plays a crucial role in its binding affinity, while the chloro-methoxybenzoyl group contributes to its specificity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differences and Research Findings
For instance, Analog 2 (thiadiazole-containing ethyl ester) has a logP of 1.6, suggesting moderate hydrophobicity . The methyl ester variant (Analog 1) is a documented impurity in glyburide synthesis, indicating shared synthetic pathways but divergent purification challenges .
Substituent Effects
- The 5-chloro-2-methoxybenzoyl group in the target compound is a hallmark of sulfonylurea drugs, enabling ATP-sensitive potassium channel inhibition in pancreatic β-cells. Analog 2 replaces this with a thiadiazole ring , likely reducing hypoglycemic activity but introducing alternative pharmacodynamic profiles .
- Analog 3’s isocyanate group renders it reactive toward nucleophiles (e.g., amines, alcohols), making it unsuitable for therapeutic use but valuable in polymer or conjugate synthesis .
Analog 1’s role as a glyburide impurity underscores the importance of stringent purification in drug manufacturing to avoid off-target effects .
Biological Activity
Carbamic acid, N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]-, ethyl ester (CAS Number: 21165-77-5) is a compound with significant biological activity, particularly in pharmacological applications. This compound is structurally related to various sulfonylureas, which are known for their hypoglycemic effects and potential therapeutic roles in treating diabetes and other metabolic disorders.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 426.87 g/mol. Its structure includes a sulfonamide group and a chloro-substituted methoxybenzoyl moiety, which contribute to its biological properties.
Pharmacological Significance
Carbamic acid derivatives, including the compound , have been investigated for their potential in treating various conditions:
- Antidiabetic Activity : The compound is noted as an impurity in the synthesis of Glyburide, a second-generation sulfonylurea used to manage blood sugar levels in diabetic patients. Research indicates that sulfonylureas work by stimulating insulin secretion from pancreatic beta-cells and enhancing peripheral insulin sensitivity .
- Neuropharmacological Effects : Similar compounds have demonstrated anticonvulsant activity and are being studied for their efficacy in treating central nervous system disorders such as epilepsy, anxiety, and depression. The mechanism often involves modulation of neurotransmitter systems and ion channels .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Glyburide Related Studies : Research has shown that Glyburide effectively lowers blood glucose levels in patients with type 2 diabetes. The presence of the carbamic acid derivative may influence the pharmacokinetics of Glyburide, affecting its efficacy and safety profile .
- Neuropharmacology : A study highlighted the anticonvulsant properties of carbamate derivatives, suggesting they could be beneficial in managing seizures by modulating GABAergic transmission or inhibiting excitatory neurotransmission .
- Safety Profile : While carbamic acid derivatives exhibit therapeutic potential, studies also emphasize the need for careful evaluation of their safety profiles due to possible side effects associated with sulfonamide groups, such as hypersensitivity reactions .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this carbamic acid derivative with high purity?
Synthesis typically involves multi-step reactions, including sulfonylation, amidation, and esterification. A feasible route could start with the coupling of 5-chloro-2-methoxybenzoyl chloride to a phenethylamine intermediate, followed by sulfonylation with a carbamoyl chloride derivative. Ethyl esterification is achieved via reaction with ethanol under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution) and recrystallization (e.g., using ethyl acetate/hexane) ensures high purity (>95%). Critical parameters include temperature control during amidation (0–5°C to prevent side reactions) and stoichiometric precision in sulfonylation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of:
- NMR spectroscopy : H and C NMR to verify the presence of key groups (e.g., sulfonyl, ethyl ester, methoxy).
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H] ion).
- FTIR analysis : Peaks corresponding to C=O (ester, ~1740 cm), N-H (amide, ~3300 cm), and S=O (sulfonyl, ~1350–1150 cm) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Prioritize assays based on structural analogs (e.g., Retigabine, a potassium channel opener with a similar carbamate ester group). Use:
- Electrophysiology : Patch-clamp studies to assess ion channel modulation (e.g., KCNQ/K7 channels) .
- Enzyme inhibition assays : Test HDAC6 or FAAH inhibition due to sulfonamide and carbamate motifs .
- Cell viability assays (e.g., MTT): Evaluate cytotoxicity in cancer/normal cell lines .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations optimize target engagement?
- Target selection : Prioritize proteins with known carbamate/sulfonamide interactions (e.g., HDAC6, CB1 receptors) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Key interactions include hydrogen bonding with the sulfonyl group and hydrophobic contacts with the chloro-methoxybenzoyl moiety.
- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes. Analyze RMSD/RMSF plots to identify critical residues .
Q. What strategies resolve contradictions in activity data across different cell lines?
- Metabolic stability assays : Use liver microsomes (human/rat) to identify metabolite interference (e.g., ester hydrolysis altering activity).
- Transport studies : Assess permeability (Caco-2 monolayers) and efflux ratios (P-gp/BCRP substrates).
- Cell-specific receptor profiling : Quantify target expression (qPCR/Western blot) in discrepant cell lines .
Q. How can in vivo pharmacokinetics be improved without compromising target affinity?
- Prodrug modification : Replace the ethyl ester with a tert-butyl ester to enhance plasma stability, as seen in HDAC6 inhibitors .
- Lipid nanoparticle encapsulation : Improves bioavailability for CNS targets (e.g., ion channels) .
- Metabolite tracking : Use LC-MS/MS to identify major metabolites and adjust substituents (e.g., methoxy → ethoxy) to block hydrolytic sites .
Q. Methodological Notes
- Synthetic Optimization : highlights the use of THF/EtN for carbamate formation, while emphasizes regioselective amidation .
- Target Validation : Retigabine’s mechanism ( ) suggests ion channels as plausible targets; HDAC6 inhibitors ( ) provide a scaffold for epigenetic studies .
- Data Reproducibility : Cross-validate bioactivity using orthogonal assays (e.g., electrophysiology + calcium imaging) to mitigate false positives .
Properties
IUPAC Name |
ethyl N-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6S/c1-3-28-19(24)22-29(25,26)15-7-4-13(5-8-15)10-11-21-18(23)16-12-14(20)6-9-17(16)27-2/h4-9,12H,3,10-11H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBBSWCTNXVUBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.